molecular formula C6H7NO B12325566 (+/-)-6-Azabicyclo [3.2.0]hept-3-en-7-one

(+/-)-6-Azabicyclo [3.2.0]hept-3-en-7-one

Cat. No.: B12325566
M. Wt: 109.13 g/mol
InChI Key: HGDDVGDYVZZSGO-UHNVWZDZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Azabicyclo(2.2.1)hept-5-en-3-one can be synthesized through various methods. One common approach involves the cyclization of 4-amino-2-cyclopentene-1-carboxylic acid . The reaction typically requires a dehydrating agent and is carried out under controlled temperature conditions to ensure the formation of the desired bicyclic structure.

Industrial Production Methods: In industrial settings, the production of 2-Azabicyclo(2.2.1)hept-5-en-3-one often involves large-scale biotransformation processes using whole cell catalysts . This method allows for the efficient resolution of the racemic mixture, yielding both optical forms of the lactam with high enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions: 2-Azabicyclo(2.2.1)hept-5-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Azabicyclo(2.2.1)hept-5-en-3-one involves its role as a precursor in the synthesis of biologically active compounds. For instance, in the synthesis of Carbovir, the lactam undergoes a series of chemical transformations to form the active antiviral agent . The molecular targets and pathways involved depend on the specific derivative being synthesized and its intended biological activity.

Comparison with Similar Compounds

Uniqueness: 2-Azabicyclo(2.2.1)hept-5-en-3-one stands out due to its bicyclic structure and its versatility as a synthetic intermediate. Its ability to participate in a wide range of chemical reactions and its role in the synthesis of important therapeutic drugs highlight its unique properties .

Properties

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

IUPAC Name

(1R,5S)-6-azabicyclo[3.2.0]hept-3-en-7-one

InChI

InChI=1S/C6H7NO/c8-6-4-2-1-3-5(4)7-6/h1,3-5H,2H2,(H,7,8)/t4-,5+/m1/s1

InChI Key

HGDDVGDYVZZSGO-UHNVWZDZSA-N

Isomeric SMILES

C1C=C[C@H]2[C@@H]1C(=O)N2

Canonical SMILES

C1C=CC2C1C(=O)N2

Origin of Product

United States

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